3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]propanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a quinazolinone core, which is known for its biological activity, and a cinnoline moiety, which adds to its chemical diversity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]propanamide involves multiple steps
Quinazolinone Core Synthesis: The quinazolinone core can be synthesized by reacting anthranilic acid with formamide under reflux conditions to yield 2-aminobenzamide. This intermediate is then cyclized using acetic anhydride to form the quinazolinone structure.
Cinnoline Moiety Introduction: The cinnoline moiety can be introduced by reacting the quinazolinone intermediate with 3,4-dihydroquinazoline in the presence of a suitable catalyst such as palladium acetate.
Piperidine Ring Formation: The piperidine ring is formed by reacting the cinnoline-quinazolinone intermediate with 4-piperidone hydrochloride in the presence of a base like sodium hydride.
Final Coupling: The final step involves coupling the piperidine intermediate with 3-bromopropionyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the quinazolinone core using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the bromopropionyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted propanamides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, the compound can be used as a probe to study enzyme interactions and protein binding. Its quinazolinone core is known to interact with various biological targets, making it useful in biochemical assays.
Medicine
In medicine, the compound has potential as a therapeutic agent. The quinazolinone core is known for its anti-inflammatory and anticancer properties, while the cinnoline moiety can enhance its pharmacokinetic profile.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]propanamide involves its interaction with specific molecular targets. The quinazolinone core can inhibit enzymes such as kinases, while the cinnoline moiety can enhance binding affinity and selectivity. The compound may also interact with cellular pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanenitrile
- 2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid
- 5-(4-oxo-3,4-dihydroquinazolin-6-yl)furan-2-carbaldehyde
Uniqueness
The uniqueness of 3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]propanamide lies in its combination of the quinazolinone core and the cinnoline moiety. This combination provides a unique pharmacological profile, making it a promising candidate for drug development and other applications.
Properties
IUPAC Name |
3-(4-oxoquinazolin-3-yl)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O2/c31-23(11-14-30-16-25-21-8-4-2-6-19(21)24(30)32)26-18-9-12-29(13-10-18)22-15-17-5-1-3-7-20(17)27-28-22/h2,4,6,8,15-16,18H,1,3,5,7,9-14H2,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNOMHFRFMHFHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)CCN4C=NC5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.